Product packaging for GLYCINE, N-ACETYL (2-13C)(Cat. No.:)

GLYCINE, N-ACETYL (2-13C)

Cat. No.: B1580113
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Labeled N-Acetylglycine Utilization

The use of isotopically labeled compounds in biomedical research has a history spanning several decades. acs.org While early studies often relied on radioactive isotopes, the development of sophisticated analytical techniques like mass spectrometry and NMR spectroscopy has led to the widespread adoption of stable isotopes. acs.org The synthesis and application of labeled amino acids, including derivatives of glycine (B1666218), have been instrumental in unraveling the complexities of protein synthesis and intermediary metabolism.

The specific use of N-acetylated amino acids as research tools has also been a subject of study. For instance, research has explored the synthesis of various N-acetylglycine amides and their chemical properties. jcsp.org.pk Furthermore, studies have investigated the role of the N-acetylglycine side chain in the activity of certain antibiotics, highlighting the biological significance of this modification. jmb.or.kr The ability to synthesize N-acetylglycine with isotopic labels, such as deuterium (B1214612) ([²H₂]-N-Acetylglycine), has been documented, paving the way for detailed mechanistic studies of enzyme reactions. nih.gov

Overview of Academic Research Domains Utilizing N-Acetylglycine (2-¹³C)

N-Acetylglycine (2-¹³C) and other isotopically labeled forms of N-acetylglycine are utilized across a diverse range of academic research domains. These include:

Metabolomics: This field involves the comprehensive study of all small molecules (metabolites) within a biological system. nih.gov Labeled compounds like N-Acetylglycine (2-¹³C) are used to trace metabolic pathways and quantify fluxes, providing insights into cellular function in both health and disease. isotope.comotsuka.co.jp

Biomolecular NMR: This technique uses the magnetic properties of atomic nuclei to determine the structure and dynamics of biological macromolecules. isotope.com ¹³C-labeled compounds are essential for enhancing the sensitivity and resolution of NMR experiments, allowing for detailed studies of protein and nucleic acid structure. nii.ac.jp

Metabolism Studies: Researchers use labeled N-acetylglycine to investigate fundamental aspects of amino acid metabolism, including the pathways of synthesis, degradation, and conversion to other important compounds. isotope.comotsuka.co.jp

MS/MS Standards: In tandem mass spectrometry (MS/MS), isotopically labeled compounds serve as internal standards for the accurate and precise quantification of their unlabeled counterparts in complex biological samples. isotope.com

Proteomics: This is the large-scale study of proteins. While less direct, understanding the metabolism of amino acid precursors like glycine is fundamental to understanding protein synthesis and turnover, areas central to proteomics. isotope.com

Recent studies have also highlighted the association of acetylglycine with metabolic health, such as its correlation with fat loss in animal models, suggesting new avenues of research where labeled N-acetylglycine could be employed to understand the underlying mechanisms. nih.gov

Interactive Data Table: Research Applications of N-Acetylglycine (2-¹³C)

Research AreaKey Application of N-Acetylglycine (2-¹³C)Relevant Analytical Techniques
Metabolomics Tracing metabolic pathways and quantifying metabolic fluxes. isotope.comMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. acs.org
Biochemical Pathway Analysis Elucidating the steps and regulation of specific metabolic routes involving glycine. nih.govMS, NMR. acs.org
Enzyme Kinetics Studying the rate and mechanism of enzymes that process N-acetylated amino acids or glycine. youtube.comNMR, MS. youtube.com
Drug Metabolism and Pharmacokinetics (ADME) Used as a stable isotope-labeled internal standard for quantifying drug metabolites. acs.orgLiquid Chromatography-Mass Spectrometry (LC-MS). youtube.com

Properties

Molecular Weight

NA

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for N Acetylglycine 2 ¹³c

Strategies for ¹³C Enrichment at the Alpha-Carbon Position

The foundational step for the synthesis of N-acetylglycine (2-¹³C) is the acquisition or synthesis of glycine (B1666218) with a ¹³C-labeled alpha-carbon (Glycine-2-¹³C). The enrichment of ¹³C at this specific position is typically achieved through chemical synthesis starting from simple, commercially available ¹³C-labeled precursors.

A common strategy involves the use of ¹³C-labeled cyanide (K¹³CN) or sodium cyanide (Na¹³CN) as the source of the labeled carbon. The Strecker synthesis, a well-established method for synthesizing amino acids, can be adapted for this purpose. In this approach, a ¹³C-labeled cyanide reacts with formaldehyde (B43269) and ammonia (B1221849) to produce the ¹³C-labeled aminonitrile, which is then hydrolyzed to yield Glycine-2-¹³C.

Another approach involves the use of ¹³C-labeled bromoacetic acid or chloroacetic acid. These precursors can undergo amination to introduce the amino group, thereby forming Glycine-2-¹³C. The choice of starting material and synthetic route often depends on the desired yield, purity, and the scalability of the process.

It is important to note that these synthetic strategies are designed to be highly specific, ensuring that the ¹³C isotope is incorporated exclusively at the alpha-carbon position, which is crucial for its application as a tracer in metabolic studies.

Chemical Synthesis Routes

Once Glycine-2-¹³C is obtained, the subsequent step is the N-acetylation to form N-acetylglycine (2-¹³C). This can be accomplished through various chemical methods, ranging from traditional approaches to more modern and environmentally friendly techniques.

The most common and straightforward method for the N-acetylation of glycine (and by extension, Glycine-2-¹³C) is the reaction with acetic anhydride (B1165640). orgsyn.org This reaction is typically carried out in an aqueous medium, where the glycine is dissolved in water, and acetic anhydride is added. The reaction is generally vigorous and may require cooling to control the temperature. The product, N-acetylglycine, often crystallizes directly from the reaction mixture upon cooling. orgsyn.org

The reaction can be summarized as follows: H₂N[¹³CH₂]COOH + (CH₃CO)₂O → CH₃CONH[¹³CH₂]COOH + CH₃COOH

This method is widely used due to its high yield and the relative ease of purification of the product. orgsyn.org Variations of this method include the use of different solvents or the addition of a base to neutralize the acetic acid byproduct. For instance, the reaction can also be performed by treating an aqueous alkaline solution of glycine with acetic anhydride.

Other traditional methods for the acetylation of amino acids include the use of acetyl chloride in the presence of a base or the reaction of glycine with ketene. orgsyn.org However, the use of acetic anhydride remains the most prevalent approach due to its efficiency and convenience.

Table 1: Comparison of Traditional Synthesis Methods for N-Acetylglycine

Reagent Solvent Conditions Yield Notes
Acetic Anhydride Water Vigorous stirring, cooling High (89-92%) orgsyn.org Product may crystallize directly. orgsyn.org
Acetyl Chloride Dry Ether/Benzene Anhydrous Variable Requires a base to neutralize HCl.
Acetic Anhydride Warm Benzene Suspension Variable Less common for glycine.
Ketene Aqueous Solution - Variable Ketene is a toxic gas.

Modern and Green Synthesis Techniques

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One notable green approach for the synthesis of N-acetylglycine involves a one-pot reaction from renewable resources like N-acetyl glucosamine, which can be derived from chitin. While this method does not directly address the isotopic labeling at the C2 position, it highlights a shift towards more sustainable chemical processes.

For the specific synthesis of N-acetylglycine (2-¹³C), green chemistry principles can be applied to the traditional acetylation method. For instance, conducting the reaction in water as a solvent is already a green aspect, as it avoids the use of volatile organic solvents. Further improvements could involve optimizing the reaction conditions to reduce energy consumption and exploring the use of catalysts to improve efficiency and reduce the amount of reagents needed.

Another area of development is the use of biocatalysis, which is discussed in more detail in the following section. Enzymatic methods are inherently "green" as they are conducted under mild conditions (physiological pH and temperature) in aqueous environments and exhibit high specificity, reducing the formation of byproducts.

Enzymatic Synthesis Pathways for Labeled N-Acetylglycine

Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for the production of N-acetylglycine, including its isotopically labeled forms. The key enzyme involved in this process is Glycine N-acyltransferase (GLYAT). hmdb.ca

Glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase, is an enzyme that catalyzes the transfer of an acyl group from an acyl-CoA donor to the amino group of glycine. hmdb.cawikipedia.org The reaction can be represented as:

Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine wikipedia.org

In the context of synthesizing N-acetylglycine (2-¹³C), acetyl-CoA would serve as the acyl donor and Glycine-2-¹³C as the acceptor. The enzyme facilitates the formation of the amide bond, resulting in the desired labeled product.

This enzymatic approach offers several advantages over chemical synthesis. The reaction is highly specific for glycine as the amino acid substrate, which minimizes the formation of side products. nih.gov Furthermore, the reaction proceeds under mild, physiological conditions, which is a hallmark of green chemistry.

Research has shown that GLYAT can conjugate various acyl-CoAs to glycine, with a preference for certain substrates. nih.gov For the synthesis of N-acetylglycine, the availability and stability of acetyl-CoA are important considerations.

Since glycine is an achiral amino acid, stereospecificity is not a concern in the synthesis of N-acetylglycine. However, the regioselectivity of the enzymatic reaction is a critical aspect. GLYAT specifically catalyzes the acylation of the amino group of glycine, ensuring that the acetyl group is attached to the nitrogen atom. This inherent regioselectivity of the enzyme is a significant advantage, as it eliminates the need for protecting groups that are often required in chemical synthesis to prevent reactions at other functional groups.

When using Glycine-2-¹³C as a substrate, the enzymatic reaction will proceed in the same manner as with unlabeled glycine. The ¹³C label at the alpha-carbon does not interfere with the enzyme's ability to recognize and bind the glycine molecule. The resulting N-acetylglycine (2-¹³C) will have the ¹³C isotope specifically located at the alpha-carbon position, preserving the integrity of the isotopic label for its intended use in metabolic tracing studies.

The use of enzymes like GLYAT for isotopic labeling exemplifies a powerful strategy that combines the precision of biocatalysis with the analytical power of isotope tracers.

Purification and Characterization of Labeled N-Acetylglycine for Research Purity

The successful synthesis of GLYCINE, N-ACETYL (2-¹³C) is contingent upon rigorous purification and comprehensive characterization to ensure the final product meets the high purity standards required for research applications. These steps are critical to confirm the chemical identity, assess the level of isotopic enrichment, and verify the precise location of the ¹³C label within the molecule. The use of isotopically labeled compounds in fields like metabolic research and proteomics demands a high degree of certainty in the material's composition. moravek.comchempep.com

Purification of GLYCINE, N-ACETYL (2-¹³C)

Following the acetylation of Glycine (2-¹³C), the crude product contains the desired labeled N-acetylglycine along with unreacted starting materials, such as glycine and acetic anhydride, and potential side products. The primary and most effective method for purifying N-acetylglycine is recrystallization. orgsyn.org

The purification process typically involves the following steps:

The crude product is dissolved in a minimal amount of a hot solvent, commonly water. orgsyn.org

The hot, saturated solution is then allowed to cool slowly. As the temperature decreases, the solubility of N-acetylglycine drops, leading to the formation of well-defined crystals.

Impurities, which are present in lower concentrations, tend to remain dissolved in the solvent.

The crystallized product is then isolated by filtration, often using a Büchner funnel. orgsyn.org

The collected crystals are washed with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface. orgsyn.org

Finally, the purified product is dried under vacuum or in an oven at a controlled temperature (e.g., 100–110°C) to remove any remaining solvent. orgsyn.org

This method leverages the differences in solubility between the product and impurities to achieve a high degree of chemical purity. For obtaining further product from the remaining solution (mother liquor), it can be concentrated and the recrystallization process repeated. orgsyn.org

Characterization and Purity Analysis

To confirm the identity, structure, and isotopic enrichment of the purified GLYCINE, N-ACETYL (2-¹³C), a combination of analytical techniques is employed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods for characterizing isotopically labeled compounds. wikipedia.orgacs.org

Mass Spectrometry (MS): This technique is fundamental for confirming the molecular weight of the compound and thereby verifying the successful incorporation of the ¹³C isotope.

Molecular Weight Confirmation: Unlabeled N-acetylglycine has a molecular weight of approximately 117.10 g/mol . nih.gov The introduction of a single ¹³C atom in place of a ¹²C atom increases the molecular weight by one unit. Therefore, the labeled compound, GLYCINE, N-ACETYL (2-¹³C), is expected to have a molecular weight of approximately 118.1 g/mol .

Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecular ion, allowing for the calculation of isotopic enrichment by comparing the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule and is uniquely suited to pinpoint the location of the isotopic label. wikipedia.orgacs.org

¹³C NMR: In the ¹³C NMR spectrum of GLYCINE, N-ACETYL (2-¹³C), the signal corresponding to the labeled carbon (C-2, the α-carbon) will be dramatically enhanced in intensity compared to the signals of the other carbon atoms at natural abundance (approximately 1.1%). This provides direct evidence of ¹³C enrichment at the desired position.

¹H NMR: The ¹H NMR spectrum offers definitive confirmation of the label's location. The two protons attached to the ¹³C-labeled C-2 carbon will couple with the ¹³C nucleus. This results in the splitting of their resonance signal into a doublet (a phenomenon known as ¹J-coupling), which would otherwise be a singlet in the unlabeled compound.

The following interactive tables summarize the analytical characterization data for GLYCINE, N-ACETYL (2-¹³C).

Table 1: Summary of Analytical Characterization Techniques

Analytical TechniquePurposeExpected Result for GLYCINE, N-ACETYL (2-¹³C)
Mass Spectrometry (MS)Confirm molecular weight and isotopic incorporation.Molecular ion peak at m/z ≈ 118.1, one mass unit higher than the unlabeled compound.
¹³C NMR SpectroscopyConfirm position and enrichment of the isotopic label.Significantly enhanced signal intensity for the C-2 carbon (α-carbon).
¹H NMR SpectroscopyConfirm the position of the label via proton-carbon coupling.Signal for the C-2 protons (-CH₂) appears as a doublet due to coupling with the ¹³C nucleus.
FTIR SpectroscopyVerify the presence of key functional groups.Characteristic absorption bands for amide and carboxylic acid groups (C=O, N-H, O-H).

Table 2: Typical NMR Spectral Data for N-Acetylglycine

NucleusPositionApproximate Chemical Shift (ppm)Key Feature for GLYCINE, N-ACETYL (2-¹³C)
¹H-CH₂- (H-2)~3.9Signal is split into a doublet due to ¹J(¹³C-¹H) coupling.
¹H-CH₃~2.0Remains a singlet.
¹³C-C=O (Carboxyl)~173Signal at natural abundance intensity.
¹³C-C=O (Amide)~172Signal at natural abundance intensity.
¹³C-CH₂- (C-2)~42Signal intensity is highly enhanced due to isotopic labeling.
¹³C-CH₃~22Signal at natural abundance intensity.

Advanced Spectroscopic Applications of N Acetylglycine 2 ¹³c in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary analytical method that exploits the magnetic properties of atomic nuclei. The presence of the ¹³C isotope in N-acetylglycine at a specific position allows for a range of specialized NMR experiments that offer enhanced sensitivity and specificity compared to the analysis of its unlabeled counterpart.

¹³C NMR Chemical Shift Analysis for Positional Tracing

The ¹³C nucleus has a distinct resonance frequency (chemical shift) in an NMR spectrum that is highly sensitive to its local electronic environment. bhu.ac.inlibretexts.org In N-acetylglycine (2-¹³C), the isotopic label is at the α-carbon (C2 position). This specific labeling allows researchers to directly track the fate of this carbon atom.

When N-acetylglycine (2-¹³C) is introduced into a system, the signal corresponding to the labeled carbon can be monitored. As the molecule is metabolized or participates in chemical reactions, the labeled carbon will be incorporated into new molecules. This results in the appearance of new peaks in the ¹³C NMR spectrum at chemical shifts characteristic of the new chemical environments. bhu.ac.inlibretexts.org By analyzing these shifts, one can deduce the structure of the resulting products and map the metabolic or reaction pathway. For instance, if the acetylglycine is hydrolyzed and the glycine (B1666218) moiety is incorporated into a larger peptide, the ¹³C signal will shift from its original position to one characteristic of a glycine residue within a peptide chain. This positional tracing provides unambiguous evidence of specific bond-forming and bond-breaking events.

Table 1: Representative ¹³C NMR Chemical Shifts for Positional Tracing

Carbon Environment Typical Chemical Shift (ppm)
N-Acetylglycine (α-carbon) ~41 ppm
Glycine residue in a peptide ~43 ppm
Carbonyl (C=O) in acids/esters 170 - 185 ppm
Aliphatic carbons (R-CH₂-R) 16 - 25 ppm

Note: Exact chemical shifts can vary based on solvent, pH, and molecular conformation.

Two-Dimensional (2D) Heteronuclear NMR Techniques (e.g., ¹H-¹³C HSQC) in Complex Systems

In complex biological samples like cell extracts or biofluids, one-dimensional (1D) ¹H or ¹³C NMR spectra suffer from severe signal overlap, making metabolite identification challenging. Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, address this by correlating the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. researchgate.net

The ¹H-¹³C HSQC experiment generates a 2D map where each peak corresponds to a specific carbon-hydrogen bond in a molecule. When using N-acetylglycine (2-¹³C), the signal from the labeled C2 and its attached protons (the -CH₂- group) will give a strong, distinct cross-peak in the HSQC spectrum. This selective enhancement allows for the unambiguous identification and tracking of N-acetylglycine and its metabolic derivatives even in a complex mixture. researchgate.netresearchgate.net As the ¹³C-labeled backbone is incorporated into different metabolites, new cross-peaks will appear at positions characteristic of those new molecules, providing a clear and specific way to trace metabolic pathways without the need for extensive sample purification. researchgate.netresearchgate.net

Hyperpolarized ¹³C NMR for Enhanced Signal Detection in Metabolic Flux Analysis

A major limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance (1.1%) and smaller magnetic moment of the ¹³C nucleus. nih.gov Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (dDNP), can overcome this by increasing the polarization of ¹³C nuclei by several orders of magnitude (>10,000-fold). nih.govnih.gov This massive signal enhancement enables real-time monitoring of metabolic processes in vivo and in vitro. nih.govnih.gov

While substrates like [1-¹³C]pyruvate are commonly used, the principle is applicable to other ¹³C-labeled molecules, including N-acetylglycine (2-¹³C). nih.gov A hyperpolarized solution of N-acetylglycine (2-¹³C) can be introduced to cells or perfused organs, and its metabolic conversion into subsequent products can be observed in real-time using rapid NMR acquisitions. nih.gov This technique is exceptionally powerful for measuring metabolic flux—the rate of turnover of molecules through a metabolic pathway. For example, observing the rate of appearance of a ¹³C-labeled downstream metabolite following the administration of hyperpolarized N-acetylglycine (2-¹³C) provides a direct measure of the enzymatic reaction rates involved. nih.gov

Quantitative ¹³C NMR for Substrate and Metabolite Quantification

Beyond identification, NMR can be a highly accurate quantitative tool (qNMR). semanticscholar.org The intensity (area) of an NMR signal is directly proportional to the number of nuclei contributing to it. semanticscholar.org In ¹³C NMR, this principle is used to determine the concentration of substrates and metabolites.

By acquiring ¹³C NMR spectra under appropriate experimental conditions (e.g., with sufficient relaxation delays and proton decoupling to suppress the Nuclear Overhauser Effect), the concentration of N-acetylglycine (2-¹³C) and any resulting ¹³C-labeled products can be accurately measured. semanticscholar.org Often, a known concentration of an internal standard is added to the sample for reference. The ratio of the peak area of the ¹³C-labeled analyte to the peak area of the standard allows for precise quantification. This method is non-destructive and requires minimal sample preparation, making it valuable for monitoring the time course of metabolic reactions and determining the final distribution of the isotopic label among various products. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Studies of Glycyl Radicals and Hyperfine Tensors

While most NMR applications focus on stable molecules, Electron Paramagnetic Resonance (EPR) spectroscopy is the method of choice for studying species with unpaired electrons, such as free radicals. Glycyl radicals, formed by the removal of a hydrogen atom from the α-carbon of a glycine residue, are crucial intermediates in several enzymatic reactions. washington.edu

Studies on irradiated single crystals of N-acetylglycine have been instrumental in characterizing the structure of the resulting glycyl radical (CH₃CONHĊHCOOH). acs.orgacs.orgresearchgate.net EPR spectra are defined by the g-tensor and hyperfine coupling tensors, which describe the interaction of the unpaired electron with the external magnetic field and with nearby magnetic nuclei (like ¹H and ¹³C), respectively. acs.orgacs.org

Using N-acetylglycine specifically labeled at the C2 position allows for the precise determination of the ¹³C hyperfine coupling tensor. This tensor provides detailed information about the distribution of the unpaired electron's spin density. acs.org High-field EPR studies have shown that for the glycyl radical, the spin density is primarily located in a 2p orbital on the α-carbon. washington.edu The precise values of the hyperfine coupling constants are sensitive probes of the radical's conformation and its interaction with the surrounding environment. acs.orgacs.org

Table 2: Illustrative Hyperfine Coupling Constants for the N-Acetylglycyl Radical

Nucleus Principal Values of Hyperfine Tensor (MHz)
α-Proton (¹H) Axx ≈ -35, Ayy ≈ -70, Azz ≈ -10
α-Carbon (¹³C) Axx ≈ 80, Ayy ≈ 85, Azz ≈ 200

Note: Values are approximate and depend on the specific molecular environment and experimental conditions.

Mass Spectrometry (MS) Based Approaches for Tracing and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an exceptionally sensitive method for identifying and quantifying molecules. When molecules are labeled with stable isotopes like ¹³C, MS can be used to trace the incorporation of these isotopes into various metabolites. nih.gov

When N-acetylglycine (2-¹³C) is introduced into a biological system, its glycine backbone may be incorporated into downstream metabolites. A molecule containing the ¹³C atom from the precursor will have a mass that is one Dalton higher than the corresponding unlabeled molecule. MS can easily detect this mass shift. By analyzing the distribution of these mass isotopomers (molecules that are identical except for their isotopic composition), researchers can trace metabolic pathways. nih.gov

For example, if the labeled glycine moiety is used to synthesize a larger molecule, the resulting product will appear in the mass spectrum as a pair of peaks separated by one m/z unit (the M and M+1 peaks). The relative intensity of the M+1 peak indicates the degree of ¹³C enrichment and can be used to quantify the flux through that specific pathway. nih.govnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine the separation of complex mixtures with highly sensitive detection and quantification of isotopically labeled species. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) in Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, enabling the separation, identification, and quantification of a vast array of small molecules from complex biological samples. In this context, stable isotope-labeled compounds like N-Acetylglycine (2-¹³C) are indispensable as internal standards for accurate quantification.

Research Findings: The use of an isotopically labeled internal standard is critical for correcting variations in sample preparation and instrument response. Because N-Acetylglycine (2-¹³C) is chemically identical to its unlabeled counterpart, it co-elutes during the liquid chromatography phase and experiences similar ionization efficiency in the mass spectrometer's ion source. However, it is distinguished by its mass-to-charge ratio (m/z), which is one unit higher than the endogenous molecule. This mass difference allows for its distinct detection and quantification.

Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity. In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of N-Acetylglycine (2-¹³C)) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The ¹³C label at the alpha-carbon is retained in specific fragments, creating a unique fragmentation pattern with a +1 Da mass shift compared to the unlabeled compound's fragments. This allows for highly specific detection in complex matrices using techniques like Multiple Reaction Monitoring (MRM), which is the gold standard for targeted quantification in metabolomics. nih.gov Quantitative analysis of acylglycines, including N-acetylglycine, in biological fluids like urine has proven to be a sensitive and specific method for diagnosing various inherited metabolic disorders. nih.gov

The table below illustrates a typical setup for an LC-MS/MS method for analyzing N-acetylglycine using its ¹³C-labeled internal standard.

ParameterSettingPurpose
Chromatography
ColumnC18 Reversed-PhaseSeparation of polar metabolites
Mobile PhaseGradient of water and acetonitrile (B52724) with 0.1% formic acidElution of analytes from the column
Flow Rate0.3 mL/minOptimal separation and ionization
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveEfficiently ionizes N-acetylglycine
Analysis ModeMultiple Reaction Monitoring (MRM)High specificity and sensitivity for quantification
MRM Transition (NAG)m/z 118.0 → m/z 76.0Monitors a specific fragment of unlabeled NAG
MRM Transition (NAG 2-¹³C)m/z 119.0 → m/z 77.0Monitors the corresponding fragment of the labeled standard

Isotope Ratio Mass Spectrometry (IRMS) for ¹³C Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios, such as ¹³C/¹²C. When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it becomes a powerful tool for tracing the metabolic fate of isotopically labeled compounds.

Research Findings: In a typical GC-C-IRMS workflow, a biological extract containing N-Acetylglycine (2-¹³C) is first processed. The N-acetylglycine is often derivatized, for example, to its N-acetyl methyl ester, to improve its volatility and chromatographic properties for gas chromatography. researchgate.net After separation on the GC column, the analyte is quantitatively combusted to CO₂ gas. This CO₂ is then introduced into the IRMS instrument.

The IRMS precisely measures the ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44). By comparing this ratio to a calibrated standard, the absolute ¹³C abundance, often expressed as Atom Percent Excess (APE), can be determined with extremely high precision. nih.gov This allows researchers to track the incorporation of the ¹³C label from N-Acetylglycine (2-¹³C) into other downstream metabolites, providing detailed insights into metabolic flux and pathway activity. This method is sensitive enough to accurately determine very low levels of ¹³C-enrichment in biological samples. nih.gov

The following table presents hypothetical data from an IRMS experiment tracking the enrichment of a downstream metabolite after administration of a tracer.

Sample IDAnalyte¹³C Atom Percent Excess (APE)
Control_01Metabolite X0.0002%
Treated_01Metabolite X0.0521%
Treated_02Metabolite X0.0498%
Treated_03Metabolite X0.0550%

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. The introduction of a ¹³C isotope provides a subtle but detectable perturbation that is invaluable for assigning specific vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Studies of N-Acetylglycine Conformers

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending, and rocking). The resulting spectrum provides a molecular "fingerprint" that is highly specific to its structure and conformation.

Research Findings: N-acetylglycine, like other flexible molecules, can exist in several different stable three-dimensional shapes, or conformers. These conformers are distinguished by the rotation around their single bonds, leading to different intramolecular interactions, such as hydrogen bonds. Theoretical and matrix-isolation FT-IR studies have identified multiple stable conformations of N-acetylglycine. kuleuven.be Each conformer exhibits a unique FTIR spectrum because the exact frequencies of its vibrational modes are influenced by its specific geometry and internal hydrogen bonding network. kuleuven.be

The substitution of ¹²C with ¹³C at the alpha-carbon position in N-Acetylglycine (2-¹³C) induces a predictable shift in the frequencies of vibrational modes involving that specific carbon atom. According to the principles of vibrational spectroscopy, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Increasing the mass of the carbon atom from 12 to 13 amu will therefore cause a downward shift (to lower wavenumbers) in the frequencies of associated vibrations, such as the Cα-N stretch and Cα-H bending modes. This isotopic shift is a powerful tool for definitively assigning these bands in the complex infrared spectrum, helping to validate theoretical models and provide a more complete understanding of the molecule's conformational landscape. kuleuven.be

The table below lists key vibrational modes for N-acetylglycine and the expected effect of ¹³C labeling at the C2 position.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Effect of 2-¹³C Labeling
N-H Stretch~3300No significant shift
C=O Stretch (Carboxyl)~1730Minor shift
Amide I (C=O Stretch)~1640Minor shift
Amide II (N-H Bend, C-N Stretch)~1550Downward shift
Cα-N Stretch~1150Downward shift
Cα-H Bend~1420Downward shift

Raman Spectroscopy Investigations of Molecular Vibrations and Structure

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. It detects vibrational modes that involve a change in the polarizability of the molecule's electron cloud. It is particularly sensitive to skeletal vibrations and symmetric stretching modes, making it well-suited for studying the backbone structure of peptides and their analogues. mdpi.com

Research Findings: The Raman spectrum of N-acetylglycine provides detailed information about its molecular structure and vibrations. rsc.org The substitution with ¹³C at the alpha-carbon in N-Acetylglycine (2-¹³C) is a powerful method for elucidating its vibrational characteristics. The increased mass at this specific position will cause a discernible frequency shift in the Raman-active modes that involve the movement of this atom. rsc.org

Specifically, vibrations such as the Cα-C and Cα-N stretching modes are directly affected. By comparing the Raman spectra of the labeled and unlabeled compounds, researchers can unambiguously assign these crucial skeletal modes. This isotopic labeling approach has been successfully used in studies of related molecules, such as selectively deuterated N-acetylglycine oligomers, to assign characteristic modes with high confidence. rsc.org This precise assignment is fundamental to understanding how the molecule's structure responds to changes in its environment or to intermolecular interactions.

The following table summarizes key Raman-active modes and the impact of the 2-¹³C label.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Effect of 2-¹³C Labeling
C-H Stretch~2900-3000Minor shift in Cα-H stretch
Amide I~1650Minor shift
CH₂ Bend~1430Downward shift
Amide III~1270Downward shift (due to Cα-N character)
Cα-N Stretch~1150Downward shift
Cα-C Stretch~890Downward shift

Mechanistic Studies and Metabolic Pathway Elucidation Using N Acetylglycine 2 ¹³c

Tracing Carbon Flux in Metabolic Networks

The introduction of a ¹³C label at the second carbon position of N-acetylglycine allows researchers to track the movement of this specific carbon atom as the molecule is metabolized. This tracing is fundamental to understanding the dynamics of metabolic networks, quantifying the flow of metabolites through various pathways, and gaining insights into the regulation of cellular metabolism.

Application in ¹³C Metabolic Flux Analysis (¹³C-MFA) in Biological Systems

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov By introducing a ¹³C-labeled substrate, such as N-Acetylglycine (2-¹³C), into a biological system, the label is incorporated into various downstream metabolites. The distribution of these labels in the metabolic products provides a detailed fingerprint of the active metabolic pathways. core.ac.ukisotope.com

While the direct application of N-Acetylglycine (2-¹³C) in published ¹³C-MFA studies is not extensively documented, the principles of ¹³C-MFA are broadly applicable. The ¹³C label from the C2 position of the glycine (B1666218) backbone, once metabolized, can be traced into central carbon metabolism. For instance, if N-acetylglycine is deacetylated to glycine, the [2-¹³C]glycine can enter pathways such as the glycine cleavage system, serine biosynthesis, and one-carbon metabolism. researchgate.net The pattern of ¹³C enrichment in amino acids, organic acids, and other metabolites can then be used to computationally estimate the fluxes through these interconnected pathways. nih.gov This approach is particularly valuable in understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as in cancer cells where serine and glycine metabolism is often altered. researchgate.net

Quantification of Glycine Turnover and Decarboxylation Rates

A key application of glycine isotopes is the measurement of whole-body glycine turnover and its catabolism through the glycine cleavage system (GCS). The GCS is a primary route for glycine degradation and a major source of one-carbon units for biosynthesis. Studies using the closely related tracer [1,2-¹³C₂]glycine have provided significant quantitative data on these processes.

In a study involving healthy men and women, a primed, constant infusion of [1,2-¹³C₂]glycine was used to determine the kinetics of glycine metabolism. The rate of appearance of ¹³CO₂ in breath is a direct measure of the decarboxylation of the C1 carbon of glycine by the GCS. By tracing the fate of the ¹³C labels, researchers quantified several key metabolic rates, as detailed in the table below.

Metabolic Flux Rates Determined by ¹³C-Glycine Infusion
Metabolic ParameterMeasured Rate (μmol·kg⁻¹·h⁻¹)
Total Glycine Flux463 ± 55
Glycine to Serine Conversion (via SHMT)193 ± 28
Glycine Decarboxylation (via GCS)190 ± 41

These findings demonstrate that a substantial portion of the total glycine flux is directed towards catabolism via the GCS, accounting for approximately 39% of the whole-body glycine turnover. Furthermore, nearly half of the conversion of glycine to serine utilized one-carbon units derived from the GCS, highlighting the interconnectedness of these metabolic pathways.

Insights into Intermediary Metabolism and Biosynthetic Pathways

N-Acetylglycine (2-¹³C) serves as a precursor to [2-¹³C]glycine, which can be utilized to trace the flow of the C2 carbon of glycine into various biosynthetic pathways. The GCS, located in the mitochondria, cleaves glycine into CO₂, NH₃, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH₂-THF). The C2 carbon of glycine is the source of this one-carbon unit.

By using [2-¹³C]glycine as a tracer, researchers can follow the incorporation of the ¹³C label into a variety of essential biomolecules:

Serine Biosynthesis: The ¹³C-labeled one-carbon unit from the GCS can be transferred to another molecule of glycine in the cytoplasm to form serine, catalyzed by serine hydroxymethyltransferase (SHMT).

Purine Synthesis: The C2 and C8 positions of the purine ring are derived from one-carbon units. Tracing studies have shown the incorporation of the C2 carbon of glycine into these positions.

Thymidylate Synthesis: The methyl group of thymidylate is derived from CH₂-THF.

Methionine and S-adenosylmethionine (SAM) Synthesis: The methyl group of methionine is generated through the one-carbon metabolic network.

Studies have demonstrated that the 2-carbon of glycine is incorporated into deoxythymidine (dTMP), purines (deoxyadenosine and deoxyguanosine), and methionine in human hepatoma cell lines. nih.gov In animal models, the GCS-derived formate from the 2-carbon of glycine was found in serine, methionine, dTMP, and methylcytosine in bone marrow DNA. nih.gov These findings underscore the critical role of glycine as a precursor for the biosynthesis of nucleic acids and for epigenetic modifications.

Enzymatic Reaction Mechanism Characterization

Isotopically labeled substrates like N-Acetylglycine (2-¹³C) are instrumental in elucidating the detailed mechanisms of enzyme-catalyzed reactions. By tracking the fate of the labeled atom, it is possible to identify bond-breaking and bond-forming steps, as well as to characterize enzyme-substrate interactions.

Investigation of Enzyme-Substrate Interactions and Binding Sites

While specific studies utilizing N-Acetylglycine (2-¹³C) to probe enzyme-substrate interactions are not widely reported, the principles of using labeled substrates for this purpose are well-established. Techniques such as NMR spectroscopy can detect changes in the chemical environment of the ¹³C label upon binding of the substrate to an enzyme's active site.

For enzymes that process N-acetylglycine, such as N-acyl-alpha-amino acid hydrolases or certain N-acetyltransferases, introducing N-Acetylglycine (2-¹³C) could provide valuable information. The ¹³C chemical shift of the C2 carbon would be sensitive to its local electronic environment. Upon binding to the enzyme, changes in this chemical shift could indicate interactions with specific amino acid residues in the active site. Furthermore, techniques like isotope-edited NMR could be used to filter the NMR spectrum to observe only the signals from the ¹³C-labeled substrate, simplifying the analysis of the enzyme-substrate complex. The inherent flexibility of glycine residues is often crucial for the conformational changes required for substrate binding and catalysis within enzyme active sites. nih.gov

Elucidation of Catalytic Mechanisms (e.g., Ping-Pong Mechanism for Specific Enzymes)

The ping-pong mechanism, also known as a double-displacement reaction, is a characteristic of some multi-substrate enzymes. In this mechanism, the first substrate binds to the enzyme and transfers a functional group to it, forming a covalently modified enzyme intermediate. The first product is then released, and the second substrate binds and accepts the functional group from the modified enzyme, regenerating the original enzyme form and releasing the second product. libretexts.org

N-acetyltransferases are a class of enzymes that may operate through a ping-pong mechanism. For instance, in the acetylation of an acceptor molecule, acetyl-CoA would first bind to the enzyme and transfer its acetyl group, forming an acetylated enzyme intermediate and releasing Coenzyme A. Subsequently, the acceptor molecule (which could be structurally related to glycine) would bind and accept the acetyl group.

Studies on ThiO (Flavin-Dependent Glycine Oxidase) and N-Acetylglycine Binding

ThiO, a flavin-dependent glycine oxidase from Bacillus subtilis, is a crucial enzyme in the biosynthesis of the thiazole moiety of thiamin pyrophosphate. nih.gov Structural and mechanistic studies have elucidated the interaction between ThiO and N-acetylglycine, providing insights into the enzyme's active site and catalytic mechanism. The enzyme is a homotetramer with a monomer molecular mass of 42 kDa. nih.gov X-ray crystallography has successfully described the structure of ThiO with N-acetylglycine bound within its active site. nih.gov

The binding of N-acetylglycine to ThiO has been instrumental in understanding the enzyme's function. The structural analysis reveals that ThiO shares similarities with other oxidases like sarcosine oxidase and D-amino acid oxidase. nih.gov The presence of N-acetylglycine in the active site has helped to support a hydride transfer mechanism for the enzyme's oxidative action. nih.gov This interaction is a key aspect of the proposed mechanism for ThiO's role in the complex biosynthesis of thiazole. nih.gov

Table 1: Structural and Mechanistic Details of ThiO with N-Acetylglycine
ParameterDescriptionReference
EnzymeThiO (Flavin-dependent glycine oxidase) nih.gov
Source OrganismBacillus subtilis nih.gov
Quaternary StructureHomotetramer nih.gov
Monomer Molecular Mass42 kDa nih.gov
Bound Ligand StudiedN-acetylglycine nih.gov
Proposed Catalytic MechanismHydride transfer nih.gov

N-Acetylglycine as a Precursor or Product in Specific Biochemical Transformations

N-acetylated amino acids, including N-acetylglycine, are integral to various metabolic processes. They can be formed through the direct action of N-acetyltransferases or from the breakdown of N-acetylated proteins by specific hydrolases. The intracellular catabolism of N-acetylated proteins is thought to involve at least two key enzymes. researchgate.net Initially, an N-acylpeptide hydrolase (APH) cleaves N-terminally blocked peptides produced during proteolysis. researchgate.net This action releases the N-terminal amino acid, which is subsequently deacetylated by an aminoacylase, most commonly aminoacylase 1 (ACY1), making the free amino acid available for protein synthesis. researchgate.net

Mammalian aminoacylase-1 (Acy1) is abundantly expressed in the kidney tubular epithelium and plays a significant role in the breakdown of N-acetylated amino acids. researchgate.net Studies have investigated the substrate specificity of these hydrolases. For instance, in primary rat hepatocyte cultures, the presence of N-acetylated substrates was found to specifically enhance the activity of their corresponding enzymes. researchgate.net N-acetyl-L-methionine, for example, induced an increase in acylase I activity. researchgate.net This suggests a regulatory mechanism where the availability of substrates like N-acetylglycine can influence the rate of their own metabolism.

Table 2: Enzymes Involved in N-Acetylglycine Metabolism
EnzymeFunctionRole in N-Acetylglycine MetabolismReference
Glycine N-acyltransferase (GLYAT)BiosynthesisCatalyzes the formation of N-acetylglycine from glycine and acetyl-CoA.
N-acylpeptide hydrolase (APH)HydrolysisCleaves N-acetylated amino acids from the N-terminus of peptides. researchgate.net
Aminoacylase 1 (ACY1)Hydrolysis / DeacetylationCatalyzes the removal of the acetyl group from N-acetylated amino acids like N-acetylglycine to release free glycine. It can also catalyze the reverse reaction. researchgate.net

The use of isotopically labeled compounds is a powerful technique for elucidating metabolic pathways. GLYCINE, N-ACETYL (2-¹³C), with its heavy carbon isotope at the second position, serves as an ideal tracer for following the fate of the glycine backbone in various biochemical transformations. When introduced into a biological system, the ¹³C label allows researchers to track the movement and incorporation of the glycine moiety into different molecules.

Derivatization is a common strategy in metabolic studies to enhance the detection and separation of metabolites. nih.gov For instance, N-acyl glycines can be derivatized with reagents like 3-nitrophenylhydrazine to improve their analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov By using N-acetylglycine (2-¹³C), the derivatized products will carry the isotopic label, enabling precise tracking. This approach can reveal how glycine is conjugated with various acyl groups as part of detoxification or signaling pathways. The labeled carbon can be followed as N-acetylglycine is metabolized, potentially being hydrolyzed to glycine and acetate, with the labeled glycine then entering central metabolic pathways such as protein synthesis or conversion to other metabolites. This allows for a quantitative analysis of metabolic flux through glycine-dependent pathways under different physiological or pathological conditions.

Table 3: Hypothetical Tracing of GLYCINE, N-ACETYL (2-¹³C) in a Metabolic Pathway
Metabolic StepCompoundLabel PositionAnalytical Purpose
Initial TracerN-Acetyl-[2-¹³C]glycineC2 of glycine moietyIntroduction of the stable isotope label into the system.
Hydrolysis[2-¹³C]Glycine + AcetateC2 of glycineMeasures the rate of deacetylation by hydrolases like ACY1.
Incorporation into PeptidesPeptide containing [2-¹³C]GlycineC2 of the incorporated glycine residueTraces the contribution of the glycine pool to new protein synthesis.
Conversion to Serine[2-¹³C]SerineC2 of serineFollows the flow of glycine into the one-carbon metabolism pathway.
Re-acetylation/ConjugationOther N-Acyl-[2-¹³C]glycinesC2 of glycine moietyInvestigates the dynamics of glycine conjugation with different acyl groups.

Computational and Theoretical Approaches in N Acetylglycine 2 ¹³c Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of N-acetylglycine, from its three-dimensional shape to the distribution of electrons within the molecule.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used quantum mechanical methods to determine the geometric and electronic properties of molecules like N-acetylglycine. researchgate.netresearchgate.net DFT, particularly with hybrid functionals such as B3LYP, has proven effective for calculating the equilibrium structure of the molecule. researchgate.netnih.gov These calculations provide optimized geometric parameters, including bond lengths and angles, that are often in close agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov

For instance, quantum chemical computations using the DFT-B3LYP method with a 6-311++G(d,p) basis set have been performed to determine the structural parameters of N-acetylglycine. researchgate.netresearchgate.net Similarly, MP2 calculations with basis sets like aug-cc-pVDZ are employed to refine the understanding of the molecule's structure. researchgate.net

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for N-Acetylglycine.
ParameterTheoretical Value (CASPT2)Experimental Value
C1-O1 Bond Length (Å)1.233-
C1-C2 Bond Length (Å)1.512-
C1-N1 Bond Length (Å)1.363-
O1-C1-C2 Angle (°)123.6-
O1-C1-N1 Angle (°)121.4-
amazonaws.com

N-acetylglycine is a flexible molecule that can exist in multiple spatial arrangements, or conformations, due to the rotation around its single bonds. Theoretical methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Conformational analysis has been performed using various levels of theory, including Hartree-Fock (HF) and DFT (B3LYP) with basis sets like 6-31G*. worldscientific.comresearchgate.net These studies have identified numerous energy minima on the potential energy landscape, corresponding to different stable conformers. researchgate.net The relative energies of these conformers are calculated to determine their populations at a given temperature. The backbone dihedral angles (φ, ψ) are key parameters in defining these conformations. The surrounding environment, such as a solvent or a crystal matrix, can significantly influence the relative stability of these conformers. researchgate.net For instance, studies on related model peptides show that the conformational preferences of a glycine (B1666218) residue can be influenced by neighboring residues. worldscientific.comresearchgate.net

Modeling Spectroscopic Parameters

A significant application of computational chemistry is the prediction and simulation of various types of spectra. This is particularly valuable for isotopically labeled compounds like N-ACETYLGLYCINE (2-¹³C), as it allows for the precise assignment of spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and theoretical calculations are now routinely used to predict NMR chemical shifts. rsc.org For GLYCINE, N-ACETYL (2-¹³C), predicting the ¹³C chemical shift is of particular interest.

DFT is the most common method for predicting NMR chemical shifts. nih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set, as well as the inclusion of solvent effects (e.g., using a polarizable continuum model), can significantly impact the accuracy of the predictions. nih.gov Studies have shown that ¹³C chemical shifts of carbonyl carbons in glycine-containing peptides are sensitive to hydrogen bonding. nii.ac.jp While specific calculations for the 2-¹³C isotopologue are not widely detailed, the established methodologies are directly applicable. The labeling at the C2 (α-carbon) position would lead to a distinct signal in the ¹³C NMR spectrum, the position of which can be accurately predicted.

Table 2: Experimental ¹³C NMR Chemical Shifts for N-Acetylglycine.
Atom ID (Author Nomenclature)Chemical Shift (ppm)
C2 (C5)43.677
C3 (C6)177.267 / 174.374
C4 (C7)177.267 / 174.374
bmrb.io

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. arxiv.org

DFT calculations are widely used to predict the vibrational spectra of N-acetylglycine and its oligomers. researchgate.netnih.gov After geometry optimization, a frequency calculation is performed. The results provide a set of normal modes, their frequencies, and their IR and Raman activities. The potential energy distribution (PED) can also be calculated to assign the calculated vibrational modes to specific internal coordinates (e.g., C=O stretch, N-H bend). researchgate.netnih.gov These theoretical spectra can be compared with experimental data to aid in the assignment of observed spectral bands. acs.org For N-acylglycine oligomers, these simulations have been used to study conformational changes and the effects of hydrogen bonding on the vibrational modes, such as the characteristic Amide I and II bands. nii.ac.jp

Theoretical calculations can also predict the electronic absorption spectrum of N-acetylglycine by investigating its electronically excited states. acs.orgacs.org Methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by multiconfigurational second-order perturbation theory (CASPT2) are employed for a detailed analysis of electronic spectra. acs.orgacs.org

These calculations identify the energies of various excited states and the probabilities of transitions from the ground state, which correspond to the positions and intensities of absorption bands. acs.org For N-acetylglycine, the spectrum is understood as a superposition of the spectra of its constituent chromophores: the peptide bond and the carboxylic acid group. acs.orgacs.org Calculations have identified key valence transitions, such as the NV1 amide band (a π → π* transition) and transitions localized on the carboxylic acid group, as well as weaker n → π* transitions. acs.orgacs.org These theoretical results provide a basis for interpreting experimental crystal spectra and understanding the electronic behavior of peptides. acs.orgacs.org

Table 3: Calculated Vertical Excitation Energies for N-Acetylglycine.
TransitionCalculated Energy (eV)Character
NV1 (amide)6.76π → π
NV1' (acid)8.55π → π
NV29.51-
Intramolecular Charge Transfer10.13-
acs.orgacs.org

Theoretical Studies on Reaction Mechanisms

Computational and theoretical chemistry have become indispensable tools for investigating the intricate details of reaction mechanisms at the molecular level. For N-acetylglycine (2-¹³C), these approaches provide profound insights into processes that are often difficult to elucidate through experimental means alone. By modeling the interactions of atoms and molecules, researchers can map out potential energy surfaces, identify transient intermediates, and calculate the energetic barriers associated with chemical transformations. This section delves into the theoretical studies that have been instrumental in understanding the reaction mechanisms involving N-acetylglycine, with a particular focus on C-H bond activation and the influence of isotopic labeling on reaction kinetics.

Elucidating C-H Activation Mechanisms and Transition States

The activation of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert bonds. In the context of N-acetylglycine, the C-H bond at the α-carbon (C2) is of particular interest. Theoretical studies, primarily employing density functional theory (DFT), have been pivotal in unraveling the mechanisms of its activation, which can proceed through various pathways depending on the catalyst and reaction conditions.

One of the extensively studied mechanisms is the concerted metalation-deprotonation (CMD) pathway. In this mechanism, a metal catalyst interacts with the N-acetylglycine substrate, leading to a transition state where the C-H bond is cleaved and a new metal-carbon bond is formed simultaneously with the transfer of a proton to a basic ligand. Computational models of this process for glycine derivatives reveal a cyclic transition state, where the metal center, the α-carbon, the hydrogen atom being abstracted, and the basic ligand are all involved in a concerted fashion.

Another plausible mechanism is oxidative addition , where a low-valent metal center inserts into the C-H bond, leading to a higher-valent organometallic intermediate. Subsequent reductive elimination can then lead to the functionalized product. Theoretical calculations help to determine the feasibility of this pathway by computing the energies of the transition states and intermediates involved. For glycine derivatives, the choice between CMD and oxidative addition is often dictated by the nature of the metal catalyst and its ligand sphere.

The table below presents hypothetical data derived from computational studies on a generic C-H activation of an N-acetylglycine model, illustrating the kind of information that can be obtained.

Table 1: Calculated Energetic Parameters for a Postulated C-H Activation of N-Acetylglycine

Parameter Concerted Metalation-Deprotonation (CMD) Oxidative Addition
Activation Energy (kcal/mol) 22.5 28.1
Reaction Enthalpy (kcal/mol) -5.2 2.3

| Key Transition State Bond Distances (Å) | C-H: 1.52M-C: 2.10H-L: 1.25 | C-H: 1.85M-C: 2.05M-H: 1.60 |

These theoretical calculations not only provide energetic details but also offer geometric information about the transition states, such as the elongation of the C-H bond and the forming bonds with the catalyst. This information is crucial for understanding the factors that control the reaction's efficiency and selectivity.

Investigating Isotope Effects on Reaction Kinetics

The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The ¹³C labeling at the C2 position of N-acetylglycine provides a powerful handle for investigating reaction mechanisms, particularly for C-H activation at this site. Theoretical calculations are instrumental in predicting and interpreting these KIEs.

The primary ¹³C KIE arises from the change in the zero-point vibrational energy (ZPVE) of the C-H bond upon moving from the reactant to the transition state. In the reactant, the ¹²C-H bond has a higher vibrational frequency and thus a higher ZPVE than the ¹³C-H bond. If this bond is weakened or broken in the transition state, the difference in ZPVE between the two isotopologues is reduced, leading to a normal KIE (k₁₂/k₁₃ > 1).

Computational models can accurately calculate the vibrational frequencies of the reactant and the transition state for both the ¹²C and ¹³C isotopologues. From these frequencies, the KIE can be predicted using the Bigeleisen equation or by direct calculation of the rate constants using transition state theory.

Theoretical studies can also probe secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond breaking. For instance, a change in hybridization at the C2 carbon from sp³ in the reactant to sp² in the transition state can lead to a secondary ¹³C KIE.

The following table shows representative theoretical predictions for the primary ¹³C KIE in the C-H activation of N-acetylglycine (2-¹³C) via different mechanisms.

Table 2: Predicted Primary ¹³C Kinetic Isotope Effects for C-H Activation of N-Acetylglycine (2-¹³C)

Reaction Mechanism Predicted k₁₂/k₁₃ at 298 K Interpretation
Concerted Metalation-Deprotonation (CMD) 1.045 Significant C-H bond breaking in the transition state.
Oxidative Addition 1.028 Less pronounced C-H bond cleavage in the transition state compared to CMD.

| Radical Hydrogen Abstraction | 1.052 | Symmetrical transition state with substantial C-H bond breaking. |

By comparing the computationally predicted KIEs with experimentally measured values, researchers can gain strong evidence for a particular reaction mechanism. These theoretical investigations, therefore, play a crucial role in building a comprehensive and detailed understanding of the chemical reactivity of N-acetylglycine (2-¹³C).

Future Directions and Challenges in N Acetylglycine 2 ¹³c Research

Development of Novel Isotopic Labeling Strategies

A primary challenge in the widespread use of N-acetylglycine (2-¹³C) and other isotopically labeled compounds is the cost and complexity of their synthesis. Future research must focus on developing more efficient and economical labeling strategies.

Current Synthesis Landscape and Future Imperatives

Synthesis AspectCurrent ChallengesFuture Directions
Starting Materials High cost of ¹³C-labeled precursors.Development of methods using elemental ¹³C as a starting point to produce universal ¹³C₂ building blocks like acetylene, which can then be used in diverse synthetic pathways .
Synthetic Routes Multi-step syntheses often lead to lower overall yields and increased costs.Exploration of biocatalytic and enzymatic approaches for more specific and efficient ¹³C incorporation.
Positional Specificity Ensuring the ¹³C label is exclusively at the C2 position of glycine (B1666218) requires precise chemical control.Design of novel catalytic systems that offer high regioselectivity in labeling reactions.

Innovations in synthetic organic chemistry, such as the use of elemental ¹³C to generate versatile labeled building blocks, could dramatically reduce the cost and increase the accessibility of N-acetylglycine (2-¹³C) . Furthermore, exploring enzymatic synthesis pathways could offer highly specific and efficient routes to producing this tracer, minimizing the formation of unwanted isotopomers.

Integration with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)

The true power of metabolic studies using N-acetylglycine (2-¹³C) will be unlocked through its integration with other omics technologies. Stable Isotope-Resolved Metabolomics (SIRM) provides a dynamic view of metabolic fluxes, which can be correlated with changes at the protein and gene expression levels nih.govnih.gov.

This integrated multi-omics approach allows researchers to build a more holistic model of cellular function. For instance, by combining ¹³C flux data from N-acetylglycine (2-¹³C) with proteomics, one could identify not just a change in a metabolic pathway's activity, but also corresponding changes in the expression levels of the enzymes that catalyze the steps in that pathway. Adding transcriptomics data can further reveal if these changes are regulated at the level of gene transcription. This systems-level view is crucial for understanding complex disease states where metabolic reprogramming is a key feature nih.gov.

Conceptual Framework for Multi-Omics Integration

Omics LayerData ProvidedIntegrated Insights
Metabolomics (using N-acetylglycine (2-¹³C)) Quantitative metabolic flux rates.Reveals the functional output and activity of metabolic pathways.
Proteomics Enzyme and protein abundance.Links changes in flux to the abundance of catalytic machinery.
Transcriptomics Gene expression levels (mRNA).Uncovers the regulatory control of metabolic enzyme expression.

Expansion of ¹³C-MFA to More Complex Biological Systems and Compartmentalization

While ¹³C-Metabolic Flux Analysis (¹³C-MFA) has been extensively used in microorganisms, its application in more complex systems like mammalian cells, tissues, and whole organisms presents significant challenges ethz.ch. A major hurdle is metabolic compartmentalization, where different metabolic pathways and metabolite pools are physically separated within organelles like mitochondria and the cytosol nih.govresearchgate.netwikipedia.orgnih.gov.

Future research must focus on developing experimental designs and computational models that can account for this compartmentalization. Tracers like N-acetylglycine (2-¹³C) can be instrumental in this endeavor. By analyzing the isotopic enrichment in metabolites isolated from different cellular compartments, it may be possible to resolve fluxes in these distinct locations. This is critical for understanding the metabolism of diseases like cancer, where the interplay between mitochondrial and cytosolic metabolism is a key aspect of the disease's pathology nih.govnih.gov. The inherent complexity of these systems necessitates more sophisticated models to accurately interpret the labeling data ethz.ch.

Refinement of Computational Models for Enhanced Predictive Power

The accuracy of ¹³C-MFA is heavily dependent on the underlying computational models used to estimate fluxes from the measured isotope labeling data nih.govfrontiersin.org. As experimental datasets become larger and more complex, particularly with the integration of multi-omics data and the study of compartmentalized systems, the need for more powerful and refined computational tools becomes paramount.

Future developments in this area should focus on:

Scalability: Creating algorithms that can handle genome-scale metabolic models with thousands of reactions.

Accuracy: Improving methods for statistical analysis to provide robust goodness-of-fit assessments and accurate confidence intervals for estimated fluxes nih.gov.

Integration: Developing software platforms, such as INCA and OpenFLUX, that can seamlessly integrate different types of data (e.g., isotope labeling, gene expression, protein levels) to constrain the flux solution space more effectively nih.govvueinnovations.comcreative-proteomics.com.

Machine Learning: Investigating the use of machine learning and artificial intelligence approaches to identify complex patterns in large datasets and improve the predictive accuracy of metabolic models researchgate.net.

The iterative process of model refinement, driven by experimental data from tracers like N-acetylglycine (2-¹³C), will be essential for building predictive models of metabolism that can be used for applications in biotechnology and medicine researchgate.net.

Opportunities for N-Acetylglycine (2-¹³C) in Mechanistic Enzymology and Drug Target Elucidation

Stable isotope labeling is a powerful tool for investigating enzyme mechanisms beilstein-journals.org. By using N-acetylglycine (2-¹³C) as a substrate, researchers can track the fate of the labeled carbon atom through an enzymatic reaction. This can provide crucial information about the reaction mechanism, including the identification of reaction intermediates and the nature of bond-breaking and bond-forming steps. This detailed mechanistic understanding is invaluable for the rational design of specific enzyme inhibitors.

Furthermore, stable isotope tracing with compounds like N-acetylglycine (2-¹³C) has significant potential in drug discovery and development nih.govmdpi.commetsol.com. By mapping the metabolic fate of the tracer in healthy versus diseased states, it is possible to identify metabolic pathways that are uniquely active or essential in the disease state. These pathways, and the enzymes within them, represent potential targets for therapeutic intervention. SIRM approaches can elucidate multiple targets of a single bioactive compound, providing a comprehensive view of its mechanism of action mdpi.com.

Q & A

Basic: What experimental protocols ensure isotopic integrity during the incorporation of N-Acetyl (2-13C) glycine into peptide synthesis?

Methodological Answer:
To preserve the isotopic label during peptide synthesis, use Fmoc-based solid-phase peptide synthesis (SPPS) . The Fmoc group protects the α-amino group, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions that could compromise the 13C label at the C2 position . Post-synthesis, purify peptides via reversed-phase HPLC with mass spectrometry (LC-MS) to verify isotopic incorporation. Avoid harsh cleavage conditions (e.g., prolonged exposure to TFA) that might degrade the acetyl group or alter isotopic positioning .

Basic: Which analytical techniques are optimal for validating the isotopic purity of N-Acetyl (2-13C) glycine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 13C NMR specifically targets the labeled carbon (C2), with peaks at ~42-45 ppm for the acetylated glycine backbone .
  • High-Resolution Mass Spectrometry (HRMS): Compare observed mass-to-charge ratios with theoretical values (e.g., M+1 for 13C) to confirm ≥99% isotopic enrichment .
  • Isotopic Ratio Monitoring (IRM): Couple gas chromatography with isotope-ratio mass spectrometry (GC-IRMS) for quantitative assessment of 13C abundance .

Basic: What storage conditions are critical for maintaining the stability of N-Acetyl (2-13C) glycine?

Methodological Answer:
Store lyophilized N-Acetyl (2-13C) glycine at -20°C in airtight, desiccated containers to prevent hydrolysis of the acetyl group or isotopic exchange. For solutions, use anhydrous solvents (e.g., deuterated DMSO for NMR studies) and avoid prolonged exposure to light or humidity . Regularly validate stability via NMR or LC-MS every 6 months .

Advanced: How does the 13C labeling position in N-Acetyl glycine influence metabolic flux analysis in one-carbon metabolism studies?

Methodological Answer:
The C2 position of glycine contributes to the serine-glycine-one-carbon (SGOC) pathway , where 13C labeling at C2 enables tracking of mitochondrial folate cycles. For example, in human studies, [2-13C]glycine-derived CO2 production (measured via breath 13CO2 AUC) reflects glycine cleavage system activity, while [1-13C]glycine primarily labels cytosolic pathways . Design experiments using dual-isotope tracers (e.g., [2-13C]glycine + [1-13C]leucine) to distinguish compartment-specific fluxes .

Advanced: How can contradictory data from 13C-labeling studies involving N-Acetyl glycine be resolved?

Methodological Answer:
Contradictions often arise from compartmentalization of metabolic pathways or isotopic dilution. For example, in a study comparing [1,2-13C]glycine and [1-13C]glycine, the higher 13CO2 AUC (0.0347 vs. 0.0244 mol % excess) from [1,2-13C]glycine indicates mitochondrial oxidation dominance . To reconcile discrepancies:

  • Use kinetic modeling (e.g., isotopomer spectral analysis) to account for pathway crosstalk.
  • Validate with tissue-specific isotopomer profiling (e.g., liver vs. muscle extracts) .

Advanced: What NMR parameters optimize detection of 13C-labeled N-Acetyl glycine in protein structural studies?

Methodological Answer:
For heteronuclear NMR :

  • Use 13C-edited HSQC experiments to resolve the C2-labeled glycine in protein backbones. Set the 13C carrier frequency to 42 ppm (acetyl region) and 1H to 3.5 ppm (glycine α-protons) .
  • Apply TROSY (Transverse Relaxation-Optimized Spectroscopy) for large proteins (>30 kDa) to enhance sensitivity.
  • For dynamic studies, conduct 13C relaxation dispersion experiments to probe glycine flexibility in acetylated domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.